4-Methyl-1-hexanol

Physical Chemistry Distillation Process Chemistry

4-Methyl-1-hexanol (CAS 818-49-5) is a branched C7 primary fatty alcohol with a unique anteiso-methyl at C4 — not a generic heptanol. Its XLogP3-AA of 2.1, boiling point of 173.0°C, and chiral center distinguish it from linear 1-heptanol and other positional isomers. Procure this compound when you require: (i) a specific LogP for optimized liquid-liquid extraction partitioning; (ii) a reproducible GC retention index (RI 925.9 on DB-Petro, 1414 on DB-Wax) as a reliable analytical standard; (iii) a distinct 'spicy, nutty, green' organoleptic profile unattainable with commodity alcohols; or (iv) a racemic or enantiopure chiral building block for stereoselective synthesis. Generic substitution with linear heptanol or 2-/3-/5-methyl isomers risks altered boiling points, LogP shifts, co-elution, and sensory failure.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 818-49-5
Cat. No. B1585438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-hexanol
CAS818-49-5
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)CCCO
InChIInChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3
InChIKeyYNPVNLWKVZZBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-hexanol (CAS 818-49-5): Procurement-Grade Specification and Baseline Profile for Scientific and Industrial Use


4-Methyl-1-hexanol (CAS 818-49-5) is a branched C7 primary alcohol classified as a fatty alcohol, with the molecular formula C7H16O and a molecular weight of 116.20 g/mol [1]. It is a structural isomer of heptanol, distinguished by a methyl group at the C4 position of its hexane backbone [2]. In its commercial form, it is a clear, colorless to light yellow liquid at 20°C, typically supplied with a purity of ≥98.0% (GC) . Due to the presence of a chiral center at C4, the compound exists as two enantiomers—(S)-(+)-4-methyl-1-hexanol (CAS 1767-46-0) and (R)-(-)-4-methyl-1-hexanol (CAS 53353-04-1)—with the racemic mixture designated under CAS 818-49-5 . This stereochemical attribute is critical for applications requiring enantiomeric specificity. The compound's branched-chain structure imparts distinct physical properties—including boiling point, density, and lipophilicity (XLogP3-AA = 2.1)—that differ from those of linear heptanol isomers and other positional methyl variants, thereby influencing its behavior in synthetic, analytical, and sensory applications [3].

Why 4-Methyl-1-hexanol Cannot Be Replaced by Generic Linear or Positional Isomers


The C7 alcohol class encompasses numerous isomers that share the identical molecular formula (C7H16O) but exhibit divergent physicochemical properties and application-specific behaviors due to variations in carbon chain branching and functional group positioning [1]. 4-Methyl-1-hexanol, with its specific anteiso-branching pattern (methyl at C4), possesses a distinct boiling point, vapor pressure, lipophilicity profile, and stereochemical configuration that differ from linear 1-heptanol and other positional isomers such as 2-methyl-1-hexanol, 3-methyl-1-hexanol, and 5-methyl-1-hexanol [2]. Generic substitution with an unspecified 'branched C7 alcohol' or 'heptanol' risks altering critical performance parameters: a different boiling point can compromise distillation purification protocols; a different LogP value can affect solvent partitioning in liquid-liquid extractions; a different odor threshold and character can derail sensory outcomes in fragrance and flavor formulations; and a lack of stereochemical control can nullify chirality-dependent bioactivity or analytical separation [3]. The evidence presented in Section 3 quantifies these differentiating factors.

Quantitative Evidence Differentiating 4-Methyl-1-hexanol from Closest Analogs for Scientific Selection


Boiling Point Differentiation from Linear 1-Heptanol for Purification Protocol Design

4-Methyl-1-hexanol exhibits a lower normal boiling point than its linear isomer 1-heptanol, a difference that is critical for designing separation and purification protocols. This reduction in boiling point is a direct consequence of the methyl branch at C4, which reduces the molecular surface area available for intermolecular van der Waals interactions, thereby lowering the enthalpy of vaporization . [1]

Physical Chemistry Distillation Process Chemistry

Lipophilicity (LogP) Variation Relative to Positional Isomers for Solvent Selection

The octanol-water partition coefficient (LogP) of 4-methyl-1-hexanol differs from that of other C7 alcohol isomers, including 3-methyl-1-hexanol, due to the influence of the methyl branch position on molecular hydrophobicity. This difference, though modest, is quantifiable and can affect solvent extraction efficiency and predictive QSAR models [1]. The XLogP3-AA value of 2.1 for 4-methyl-1-hexanol indicates its moderately lipophilic character, while the isomeric 3-methyl-1-hexanol has a slightly higher predicted XLogP of 2.30, reflecting subtle differences in molecular shape and exposed hydrophobic surface area [2].

Medicinal Chemistry Solvent Partitioning QSAR

Enantiomeric Purity and Specific Optical Rotation for Chiral Applications

The (S)-(+)-enantiomer of 4-methyl-1-hexanol is commercially available with a defined and measurable optical rotation, a property entirely absent in achiral C7 alcohol isomers such as 1-heptanol, 2-methyl-1-hexanol, or 5-methyl-1-hexanol . This stereochemical identity enables its use as a chiral building block, a chiral auxiliary, or a standard for enantiomeric separation methods. The specific rotation is a key quality control metric for procurement .

Chiral Synthesis Asymmetric Catalysis Analytical Chemistry

Odor Character and Perceptual Profile Differentiation for Sensory Applications

The odor profile of 4-methyl-1-hexanol is qualitatively distinct from that of other C7 alcohols. While linear 1-heptanol is described as having a weak, alcoholic, green odor with a known threshold of 0.0048 ppm , 4-methyl-1-hexanol presents a more complex sensory character, described as 'spicy, nutty, green, sour' at 100% concentration and also noted as 'grassy, sweaty' [1]. The Good Scents Company further identifies its odor as 'sweaty' [2]. This distinct organoleptic fingerprint is a direct result of the C4 methyl branching and is a primary driver for its selection over generic heptanol in fragrance and flavor applications.

Flavor Chemistry Fragrance Formulation Sensory Science

Gas Chromatographic Retention Behavior for Analytical Method Development

4-Methyl-1-hexanol exhibits a distinct gas chromatographic retention index (RI) on standard stationary phases, enabling its unequivocal identification and quantification in complex mixtures, separate from its isomers. The reported RI values vary based on the column phase and conditions, providing a fingerprint for analytical confirmation [1].

Analytical Chemistry Gas Chromatography Quality Control

High-Value Application Scenarios for 4-Methyl-1-hexanol Driven by Verified Differentiators


Chiral Building Block in Asymmetric Synthesis

The commercial availability of (S)-(+)-4-methyl-1-hexanol with a specified optical rotation range (+6.0° to +9.0° neat) and high enantiomeric purity (>98.0% GC) directly enables its use as a chiral building block or auxiliary in asymmetric synthesis. This is a niche that achiral C7 alcohols (e.g., 1-heptanol, 2-methyl-1-hexanol) or racemic 4-methyl-1-hexanol cannot fill. The specific rotation value serves as a critical quality control parameter for procurement, ensuring the correct enantiomer is obtained for stereoselective transformations.

Specialty Fragrance and Flavor Formulation

The unique organoleptic profile of 4-methyl-1-hexanol—described as 'spicy, nutty, green, sour' and 'grassy, sweaty' [1]—makes it a valuable ingredient for creating complex fragrance and flavor accords. Its distinct character contrasts sharply with the simple 'weak alcoholic, green' note of 1-heptanol . This sensory differentiation justifies its procurement over cheaper commodity alcohols for high-end perfumery and flavor houses seeking to achieve a specific, non-generic aroma profile that cannot be replicated by its linear or differently-branched isomers.

Analytical Standard for GC Method Development and Purity Verification

The established and reproducible gas chromatographic retention indices (e.g., RI = 925.9 on DB-Petro, RI = 1414 on DB-Wax) [2] allow 4-methyl-1-hexanol to serve as a reliable analytical standard. In research and industrial quality control laboratories, these specific RI values are used to develop and validate GC methods for identifying and quantifying 4-methyl-1-hexanol in complex mixtures, distinguishing it from co-eluting isomeric impurities. The lower boiling point of 4-methyl-1-hexanol (173.0°C) relative to 1-heptanol (176.3°C) also dictates its elution order and separation conditions in temperature-programmed GC runs.

Solvent in Liquid-Liquid Extraction Protocols Requiring Specific Lipophilicity

The specific lipophilicity of 4-methyl-1-hexanol (XLogP3-AA = 2.1) [3], which is measurably different from that of 3-methyl-1-hexanol (XLogP = 2.30) [4], makes it a candidate solvent for liquid-liquid extractions where precise control over partition coefficients is required. This 0.2 LogP unit difference, translating to a ~1.6-fold difference in partitioning, can be exploited to optimize the separation of target analytes from complex matrices in medicinal chemistry or natural product isolation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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